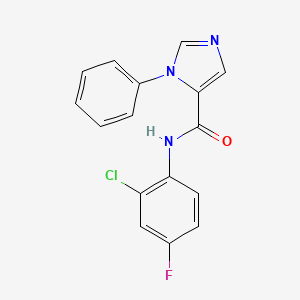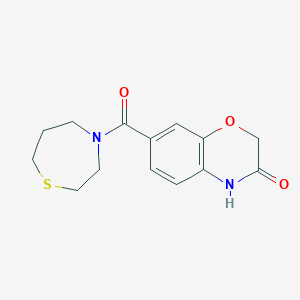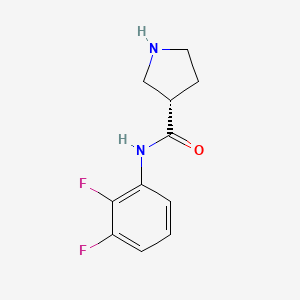![molecular formula C17H11F3N2OS B7646654 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7646654.png)
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, also known as TFB-TCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFB-TCA is a thiazole-based compound that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.
作用機序
The exact mechanism of action of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. This compound has also been shown to activate certain signaling pathways that are involved in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer development.
実験室実験の利点と制限
One of the main advantages of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide for lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, which makes it a valuable tool for studying biological processes. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
将来の方向性
There are many potential future directions for research involving 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide. One area of interest is the development of novel anti-inflammatory and anti-cancer therapies based on the structure of this compound. Another area of research involves the study of the molecular mechanisms underlying the biological effects of this compound. Finally, there is also interest in developing new synthetic methods for the production of this compound, which could increase its availability for research purposes.
合成法
The synthesis of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-1,3-diphenylpropan-1-one with potassium thioacetate to form 2-phenylthiazolidin-4-one. This intermediate is then reacted with 2-(trifluoromethyl)aniline to form the final product, this compound.
科学的研究の応用
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of a variety of inflammatory diseases.
Another area of research involves the use of this compound as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This suggests that this compound may have potential as a novel anti-cancer therapy.
特性
IUPAC Name |
2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-17(19,20)12-8-4-5-9-13(12)21-15(23)14-10-24-16(22-14)11-6-2-1-3-7-11/h1-10H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFMHLRYMIRCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7646578.png)
![(5E)-5-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646596.png)
![(5E)-2-sulfanylidene-5-[[4-(1,3-thiazol-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B7646606.png)
![(5E)-5-[(E)-3-(1-benzyltriazol-4-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646607.png)
![1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea](/img/structure/B7646611.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[2-(naphthalen-1-ylamino)-2-oxoethyl]acetamide](/img/structure/B7646617.png)

![1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7646634.png)
![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B7646637.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B7646659.png)


